REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]([OH:12])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].N1C(F)=NC(F)=NC=1[F:15].N1C=CC=CC=1>C(Cl)Cl>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][C:10]([F:15])=[O:12])([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
Name
|
24a
|
Quantity
|
175.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 μL
|
Type
|
reactant
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Name
|
|
Quantity
|
81 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −15° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained at −15° C. for 90 minutes, with reaction progress
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
Without warming
|
Type
|
CUSTOM
|
Details
|
the crude reaction
|
Type
|
ADDITION
|
Details
|
was poured over ice
|
Type
|
EXTRACTION
|
Details
|
immediately extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product crystallized upon storage at 0° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC(=O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |